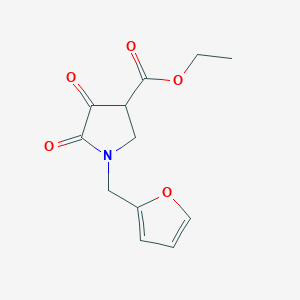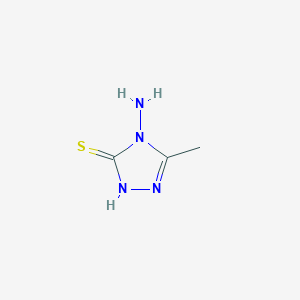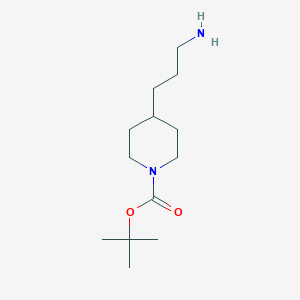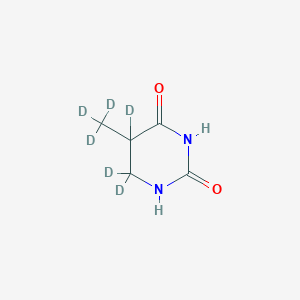
3,4-Dhspp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydroxyphenylserine phosphate (3,4-DHSPP) is a chemical compound that has attracted attention from the scientific community due to its potential therapeutic applications. This molecule is a derivative of L-DOPA, a precursor of dopamine, and has been studied for its ability to increase dopamine levels in the brain. In
Mecanismo De Acción
The mechanism of action of 3,4-Dhspp is related to its ability to increase dopamine levels in the brain. Dopamine is a neurotransmitter that plays a crucial role in regulating mood, motivation, and movement. By increasing dopamine levels, 3,4-Dhspp can improve motor function and cognitive performance.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3,4-Dhspp are related to its ability to increase dopamine levels in the brain. Dopamine is involved in many physiological processes, including movement, cognition, and reward. By increasing dopamine levels, 3,4-Dhspp can improve motor function, cognitive performance, and mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,4-Dhspp in lab experiments is its ability to increase dopamine levels in the brain. This makes it a useful tool for studying the role of dopamine in various physiological processes. However, one of the limitations of using 3,4-Dhspp is its potential toxicity. High doses of 3,4-Dhspp can cause neurotoxicity and cell death in the brain.
Direcciones Futuras
There are many potential future directions for the study of 3,4-Dhspp. One area of research is the development of more efficient synthesis methods for 3,4-Dhspp. Another area of research is the exploration of its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to determine the optimal dosage and administration of 3,4-Dhspp for therapeutic use.
Conclusion:
In conclusion, 3,4-Dhspp is a chemical compound that has shown promise in the treatment of neurological disorders, particularly Parkinson's disease. Its ability to increase dopamine levels in the brain makes it a useful tool for studying the role of dopamine in various physiological processes. However, further research is needed to fully understand its potential therapeutic applications and to determine the optimal dosage and administration for therapeutic use.
Métodos De Síntesis
The synthesis of 3,4-Dhspp involves the reaction of L-DOPA with phosphoric acid. This reaction results in the formation of 3,4-Dhspp as a white powder. The purity of the final product can be improved by recrystallization and further purification techniques.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 3,4-Dhspp have been extensively studied in various fields of research. One of the most promising applications is in the treatment of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain. 3,4-Dhspp has been shown to increase dopamine levels in the brain and improve motor function in animal models of Parkinson's disease.
In addition to Parkinson's disease, 3,4-Dhspp has also been studied for its potential use in the treatment of other neurological disorders, such as attention deficit hyperactivity disorder (ADHD) and depression. It has been shown to improve cognitive function and reduce symptoms of depression in animal models.
Propiedades
Número CAS |
158999-15-6 |
|---|---|
Nombre del producto |
3,4-Dhspp |
Fórmula molecular |
C22H28ClNO |
Peso molecular |
357.9 g/mol |
Nombre IUPAC |
1'-(2-phenylethyl)spiro[3,4-dihydro-1H-naphthalene-2,4'-piperidine]-1-ol;hydrochloride |
InChI |
InChI=1S/C22H27NO.ClH/c24-21-20-9-5-4-8-19(20)10-12-22(21)13-16-23(17-14-22)15-11-18-6-2-1-3-7-18;/h1-9,21,24H,10-17H2;1H |
Clave InChI |
WHRWZSCNJHHXMW-UHFFFAOYSA-N |
SMILES |
C1CC2(CCN(CC2)CCC3=CC=CC=C3)C(C4=CC=CC=C41)O.Cl |
SMILES canónico |
C1CC2(CCN(CC2)CCC3=CC=CC=C3)C(C4=CC=CC=C41)O.Cl |
Sinónimos |
3,4-DHSPP 3,4-dihydro-1-hydroxynaphthalene-2(1H)-spiro-4'-(1'-(2-phenylethyl)piperidine) 3,4-dihydro-1-hydroxynaphthalene-2(1H)-spiro-4'-(1'-(2-phenylethyl)piperidine), hydrochloride salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















